molecular formula C7H8Cl3N B3281173 (2,3-Dichlorophenyl)methanamine hydrochloride CAS No. 72955-01-2

(2,3-Dichlorophenyl)methanamine hydrochloride

Cat. No.: B3281173
CAS No.: 72955-01-2
M. Wt: 212.5 g/mol
InChI Key: ZNIUPNMCCZDQRA-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8Cl3N. It is a derivative of methanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)methanamine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

For industrial production, the process is scaled up by using larger reactors and optimized reaction conditions to ensure high yield and purity. The reaction temperature and time are carefully controlled, and the product is purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, nitroso derivatives, and reduced amines .

Scientific Research Applications

(2,3-Dichlorophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)methanamine hydrochloride
  • (3,4-Dichlorophenyl)methanamine hydrochloride
  • (2,3-Dichlorophenyl)ethanamine hydrochloride

Uniqueness

(2,3-Dichlorophenyl)methanamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds .

Properties

IUPAC Name

(2,3-dichlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIUPNMCCZDQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-01-2
Record name (2,3-dichlorophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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